tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate
Overview
Description
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, an amino group, and a cyclopentylamino carbonyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with 2-amino-4-[(cyclopentylamino)carbonyl]phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, providing insights into biochemical pathways and mechanisms .
Medicine
In medicine, this compound may have potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: A similar compound with a simpler structure, used in various chemical reactions.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Another compound with a tert-butyl group, used in different applications.
Uniqueness
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups provides versatility in both research and industrial contexts .
Biological Activity
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate, with the molecular formula C19H30N4O3, is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several important functional groups:
- tert-butyl group : Enhances lipophilicity and stability.
- Amino group : May facilitate interactions with biological targets.
- Cyclopentylamino moiety : Contributes to its structural diversity.
These components suggest that the compound may interact with various biological systems, influencing biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, thereby modulating their activity. The interactions can lead to alterations in signaling pathways, potentially affecting cellular responses.
Biological Activity Data
Research has indicated that compounds with similar structural features may exhibit various biological activities, including:
Case Studies and Research Findings
-
SARS-CoV Protease Inhibition :
A study evaluated the inhibitory effects of structurally similar dipeptide-type compounds on the SARS-CoV 3CL protease. The findings indicated that modifications in the amino acid sequence significantly influenced inhibitory potency, with some compounds achieving IC50 values in the low micromolar range . -
Anticancer Activity :
Research into related compounds has revealed promising anticancer properties. For instance, derivatives were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis. The structural diversity offered by the cyclopentyl group may enhance interaction with cancer-specific targets. -
Neuroprotection :
A recent investigation into neuroprotective agents highlighted that certain analogs of this compound could reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(cyclopentylcarbamoyl)anilino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYGQGPJNOWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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